REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7]2.[C:16]([O-])([O-:18])=[O:17].[K+].[K+].C(=O)=O>>[OH:1][C:2]1[C:3]([C:16]([OH:18])=[O:17])=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]([F:15])([F:13])[F:14])[CH:8]=[CH:7]2 |f:1.2.3|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC(=NC12)C(F)(F)F
|
Name
|
|
Quantity
|
6.22 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed 3×
|
Type
|
TEMPERATURE
|
Details
|
This temperature and pressure are maintained for 7 days after which time the bomb
|
Duration
|
7 d
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
DISSOLUTION
|
Details
|
The solid residue is dissolved in a minimal amount of warm water
|
Type
|
FILTRATION
|
Details
|
Any undissolved material is filtered
|
Type
|
FILTRATION
|
Details
|
The resulting tan solid is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized with Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=CC=C2C=CC(=NC12)C(F)(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |